molecular formula C9H7NO2 B6283455 3-methyl-2,1-benzoxazole-6-carbaldehyde CAS No. 1784382-48-4

3-methyl-2,1-benzoxazole-6-carbaldehyde

Cat. No.: B6283455
CAS No.: 1784382-48-4
M. Wt: 161.16 g/mol
InChI Key: DBDUMFDDXMUMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,1-benzoxazole-6-carbaldehyde is a high-purity organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . Its structure is defined by the SMILES notation CC1=C2C=CC(=CC2=NO1)C=O and the InChIKey DBDUMFDDXMUMEK-UHFFFAOYSA-N . This compound belongs to the benzoxazole class, a fused bicyclic aromatic heterocycle of significant interest in modern medicinal and synthetic chemistry . Benzoxazole motifs are considered privileged structures in drug discovery due to their ability to interact with diverse biological receptors; they are isosteres of nucleic acid bases like guanine and adenine . As a result, this carbaldehyde serves as a versatile synthetic intermediate (building block) for constructing more complex molecules with potential pharmacological activity. Research applications include its use as a precursor in the development of compounds for antimicrobial, anticancer, antioxidant, and anti-inflammatory studies, among other biological evaluations . The aldehyde functional group is particularly valuable for further chemical transformations, including condensation reactions, making it a key starting material for synthesizing various heterocyclic scaffolds. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1784382-48-4

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-2,1-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)10-12-6/h2-5H,1H3

InChI Key

DBDUMFDDXMUMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)C=O

Purity

95

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 3 Methyl 2,1 Benzoxazole 6 Carbaldehyde

Reactions of the Carbaldehyde Group at Position 6

The carbaldehyde group at the 6-position of the 3-methyl-2,1-benzoxazole ring is a primary site for a range of chemical modifications. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the aldehyde itself can undergo both oxidation and reduction.

Nucleophilic Addition and Condensation Reactions (e.g., imine formation with primary amines)

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. libretexts.org A key class of reactions for this functional group is condensation with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. askfilo.commdpi.com The reaction is often catalyzed by acid. niscpr.res.in

The formation of Schiff bases from various aldehydes and primary amines is a widely utilized transformation in organic synthesis. nih.govresearchgate.net For instance, chitosan, a natural polymer with primary amine groups, has been shown to react with different heterocyclic aldehydes to form Schiff bases. nih.gov Similarly, 2-aminobenzothiazole (B30445) reacts with various aldehydes and ketones in the presence of an acid catalyst to yield the corresponding Schiff bases. niscpr.res.in This general reactivity suggests that 3-methyl-2,1-benzoxazole-6-carbaldehyde would readily react with a diverse range of primary amines to generate a library of Schiff base derivatives. These derivatives are of significant interest as they can exhibit a wide array of biological activities.

Reactant 1Reactant 2Product TypeReaction Conditions
Aldehyde/KetonePrimary AmineSchiff Base (Imine)Acid or base catalysis, often with heating
Heterocyclic AldehydeChitosanChitosan Schiff BaseThermal or ultrasound methods
Aldehyde/Ketone2-AminobenzothiazoleBenzothiazole (B30560) Schiff BaseAcid catalysis

Potential Oxidation Pathways of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid. smolecule.com This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). organic-chemistry.org The oxidation of aryl methyl groups to carboxylic acids can also be achieved using reagents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com

Furthermore, N-heterocyclic carbene (NHC) catalyzed aerobic oxidation represents a modern and efficient method for converting aromatic aldehydes to carboxylic acids. mdpi.com Given these established methods, it is highly probable that this compound can be selectively oxidized to 3-methyl-2,1-benzoxazole-6-carboxylic acid. This carboxylic acid derivative would then serve as a valuable intermediate for further functionalization, such as ester or amide formation.

Starting MaterialOxidizing AgentProduct
Aromatic AldehydePotassium Permanganate (KMnO₄)Aromatic Carboxylic Acid
Aromatic AldehydeChromium Trioxide (CrO₃)Aromatic Carboxylic Acid
Aromatic AldehydeN-Heterocyclic Carbene (NHC)/AirAromatic Carboxylic Acid
Aryl Methyl GroupVanadium Pentoxide (V₂O₅)/H₂SO₄Aryl Carboxylic Acid

Potential Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be reduced to a primary alcohol. This is a common transformation in organic synthesis and can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of aldehydes and ketones. The reduction of a carboxylic acid, which can be formed from the aldehyde, to an alcohol can also be achieved, often by first converting the carboxylic acid to a more reactive intermediate like a benzotriazole (B28993) ester followed by reduction with NaBH₄. researchgate.net

Therefore, this compound can be readily reduced to (3-methyl-2,1-benzoxazol-6-yl)methanol. This resulting primary alcohol can then be used in subsequent reactions, such as esterification or conversion to an alkyl halide, to further diversify the molecular scaffold.

Starting MaterialReducing AgentProduct
AldehydeSodium Borohydride (NaBH₄)Primary Alcohol
AldehydeLithium Aluminum hydride (LiAlH₄)Primary Alcohol
Carboxylic Acid (via ester)Sodium Borohydride (NaBH₄)Primary Alcohol

Electrophilic and Nucleophilic Substitution on the Benzoxazole (B165842) Core of Related Derivatives

The benzoxazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. In general, electrophilic aromatic substitution on a benzene (B151609) ring is activated by electron-donating groups and deactivated by electron-withdrawing groups. libretexts.org The methyl group at position 3 is an electron-donating group and would tend to activate the aromatic ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For example, nitration of p-hydroxy methyl benzoate (B1203000) can be achieved with a mixture of concentrated nitric acid and sulfuric acid. imedpub.com While specific studies on 3-methyl-2,1-benzoxazole are limited, the general principles of electrophilic aromatic substitution suggest that reactions like nitration or halogenation would likely occur on the benzene portion of the benzoxazole core, with the position of substitution directed by the existing methyl and aldehyde groups.

Nucleophilic substitution reactions on the benzoxazole ring itself are less common unless an activating group, such as a good leaving group, is present. For instance, the bromine atom in 3-(bromomethyl)-1,2-benzisoxazole (B15218) is readily displaced by various nucleophiles.

Strategies for Derivatization and Scaffold Diversification of Benzoxazole Analogues

The synthesis of diverse libraries of benzoxazole derivatives is a key strategy in drug discovery and materials science. nih.govnih.govnih.gov The presence of multiple reactive sites on this compound allows for a wide range of derivatization strategies.

The condensation of 2-aminophenols with aldehydes is a common and versatile method for the synthesis of 2-substituted benzoxazoles. organic-chemistry.org This highlights the importance of aldehydes as key precursors in building the benzoxazole scaffold itself.

Synthesis of Schiff Base (Imine) Derivatives from the Carbaldehyde

As previously discussed, the most direct method for derivatizing this compound is through the formation of Schiff bases. The reaction of the aldehyde with a variety of primary amines can generate a vast array of imine derivatives. niscpr.res.innih.gov This approach is attractive due to the simplicity of the reaction and the wide availability of primary amines, allowing for the introduction of diverse structural motifs. The resulting Schiff bases can themselves be valuable final products or can serve as intermediates for further transformations, such as reduction to secondary amines.

The general reaction for the synthesis of Schiff bases from an aldehyde and a primary amine is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

This reaction allows for the straightforward introduction of a wide variety of R' groups, leading to significant scaffold diversification.

Functionalization at Other Positions of the Benzoxazole Ring (e.g., C-2, C-5, C-7)

The functionalization of the this compound core at positions other than the aldehyde group or the methyl group presents a complex challenge due to the inherent reactivity of the 2,1-benzoxazole (anthranil) ring system. The electronic interplay between the fused oxazole (B20620) ring, the electron-donating methyl group at C-3, and the electron-withdrawing carbaldehyde group at C-6 governs the regioselectivity of further transformations. While specific experimental data on the functionalization of this compound at the C-2, C-5, and C-7 positions is limited in the reviewed literature, an analysis of the reactivity of the 2,1-benzoxazole ring system and related benzoxazoles allows for predictions of its chemical behavior.

The 2,1-benzoxazole, or anthranil, ring is a vital class of organic molecules utilized in the synthesis of various nitrogen-containing heterocycles. acs.org Its reactivity is characterized by the presence of a labile N-O bond, which can be cleaved under transition metal catalysis, leading to ring-opening reactions and the formation of reactive intermediates like metal-nitrenoids. acs.orgresearchgate.netresearchgate.net This propensity for ring-opening can compete with direct C-H functionalization of the benzoxazole core.

Functionalization at the C-2 Position:

The C-2 position of the 1,3-benzoxazole ring is known to be susceptible to deprotonation and subsequent functionalization. rsc.orgacs.org This reactivity is attributed to the acidity of the C-2 proton, which is enhanced by the adjacent oxygen and nitrogen atoms. For 2,1-benzoxazoles, the situation is different as the C-2 position is part of the benzene ring. Direct C-H functionalization at this position would be challenging and likely require specific directing groups or transition metal catalysis.

In related benzoxazole systems, direct C-H functionalization at the C-2 position is a common strategy for introducing a wide variety of functional groups. mdpi.comnih.govnih.gov However, the starting material in this context is a 1,3-benzoxazole. For the 2,1-benzoxazole scaffold, the reactivity at the C-2 carbon is not as well-established for direct functionalization without ring opening.

Functionalization at the C-5 and C-7 Positions:

Functionalization at the C-5 and C-7 positions involves electrophilic aromatic substitution on the benzene ring of the 2,1-benzoxazole core. The regioselectivity of such reactions is dictated by the combined electronic effects of the fused oxazole ring, the C-3 methyl group, and the C-6 carbaldehyde group.

Considering these directing effects:

The C-3 methyl group activates the ring and would direct incoming electrophiles to the C-4 and C-2 positions (relative to the methyl group).

The C-6 carbaldehyde group deactivates the ring and directs incoming electrophiles to the C-5 and C-7 positions (relative to the aldehyde).

The position most activated towards electrophilic substitution would likely be the C-7 position . This is because it is ortho to the activating methyl group (at C-3) and meta to the deactivating carbaldehyde group (at C-6). The C-5 position is meta to the methyl group and ortho to the deactivating carbaldehyde group, making it less favorable for electrophilic attack.

Spectroscopic and Analytical Characterization Methodologies for Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of a benzoxazole (B165842) derivative, aromatic protons typically appear as multiplets in the downfield region (around 6.8-8.9 ppm). nih.gov For 3-methyl-2,1-benzoxazole-6-carbaldehyde, the protons on the benzene (B151609) ring would exhibit characteristic splitting patterns based on their substitution. The aldehyde proton is expected to be highly deshielded, appearing as a singlet further downfield (around 9.5-10.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically observed at a highly deshielded chemical shift (around 190 ppm). Aromatic carbons resonate in the range of 110-160 ppm. nih.gov The carbon of the methyl group would appear at a much higher field (around 15-25 ppm). For instance, in a related compound, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, the carbon atoms of the benzoxazole ring were observed between δ 110.2 and 150.3 ppm, with the C=N carbon at δ 163.2 ppm. nih.gov

Anticipated NMR Data for this compound:

Assignment ¹H NMR (Anticipated δ, ppm) ¹³C NMR (Anticipated δ, ppm)
Aldehyde (-CHO)9.5 - 10.5 (s)190 - 195
Aromatic (Ar-H)7.5 - 8.5 (m)110 - 160
Methyl (-CH₃)2.4 - 2.6 (s)15 - 25
Benzoxazole C=N-~160
Benzoxazole C-O-~150
Data is predictive and based on analogous structures.

To unambiguously assign proton and carbon signals and to elucidate complex structural features, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would be instrumental in assigning the signals of the aromatic protons by showing their coupling relationships.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system. ipb.pt This would be particularly useful in confirming the assignments of all protons within the benzene ring of the benzoxazole core.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). For the target molecule, an HMBC experiment would be crucial for confirming the position of the aldehyde and methyl groups by showing correlations between the aldehyde proton and the aromatic ring carbons, and between the methyl protons and the C3 carbon of the oxazole (B20620) ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. While less critical for a relatively rigid structure like this compound, it can be valuable in studying intermolecular interactions or the conformation of more flexible derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The C=O stretching vibration of the aldehyde group would appear as a strong band in the region of 1690-1715 cm⁻¹. The C=N stretching of the oxazole ring typically appears around 1610-1660 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-H stretching of the aldehyde group often shows two weak bands around 2720 and 2820 cm⁻¹. The C-O-C stretching of the ether linkage in the oxazole ring would be found in the 1200-1270 cm⁻¹ range. nist.gov

Anticipated IR Absorption Bands for this compound:

Functional Group Anticipated Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch1690 - 1715Strong
Aldehyde C-H Stretch2720, 2820Weak
Benzoxazole C=N Stretch1610 - 1660Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
Benzoxazole C-O-C Stretch1200 - 1270Strong
Data is predictive and based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇NO₂), the expected exact mass would be approximately 161.0477 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 161. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) or the methyl group (-CH₃, 15 Da), leading to significant fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions of the aromatic system. nih.gov The presence of the aldehyde group, a chromophore, would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzoxazole. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be useful for quantitative analysis and for studying the electronic properties of the molecule. For example, various benzoxazole derivatives have shown absorption maxima in the range of 300-400 nm.

Elemental Analysis (CHNS) for Compound Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound (C₉H₇NO₂), the theoretical elemental composition would be:

Carbon (C): 67.08%

Hydrogen (H): 4.38%

Nitrogen (N): 8.69%

Experimental values obtained from elemental analysis should be within ±0.4% of the theoretical values to confirm the purity and empirical formula of the synthesized compound. jbarbiomed.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC, HPLC)

The purity of this compound and the progress of its synthesis can be effectively monitored using a variety of chromatographic methods, including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reactions that produce benzoxazole derivatives. wisc.eduwisc.edu It allows for the simultaneous analysis of multiple samples and provides a quick assessment of the presence of starting materials, intermediates, and products.

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (an organic solvent or a mixture of solvents). wisc.eduresearchgate.net Polar compounds interact more strongly with the polar stationary phase and thus move shorter distances up the plate, resulting in lower Retention Factor (Rf) values. wisc.edu Non-polar compounds have a greater affinity for the mobile phase and travel further, leading to higher Rf values. wisc.edu

Application in Benzoxazole Synthesis: In the synthesis of benzoxazole derivatives, TLC is routinely employed to track the consumption of reactants, such as 2-aminophenols and aldehydes, and the formation of the benzoxazole product. nih.govacs.org The reaction is considered complete when the spot corresponding to the starting material disappears. Visualization of the spots on the TLC plate is often achieved under UV light, especially for fluorescent compounds, or by using staining reagents. mdpi.com

Typical Conditions: For aromatic aldehydes and benzoxazole derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. nih.gov The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is frequently used. The polarity of the mobile phase can be adjusted to achieve optimal separation, with a target Rf value for the product typically between 0.3 and 0.7 for effective separation. researchgate.net

ParameterDescriptionTypical Value/Choice for Benzoxazole Derivatives
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F254
Mobile Phase The solvent system that moves up the plate.Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 1:1 v/v) researchgate.net
Visualization Method to see the separated spots.UV light (254 nm) or staining (e.g., iodine vapor)
Retention Factor (Rf) Ratio of the distance traveled by the spot to the distance traveled by the solvent front.Product Rf ideally between 0.3 - 0.7 researchgate.net

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. It is suitable for assessing the purity of this compound and for quantitative analysis of reaction mixtures. When coupled with a mass spectrometer (GC-MS), it also provides structural information about the separated components.

Principle: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and have shorter retention times.

Application: GC and GC-MS are used to confirm the identity and purity of synthesized benzoxazole derivatives. researchgate.net The retention time is a characteristic property of a compound under specific GC conditions and can be used for identification by comparison with a standard. The mass spectrum provides a molecular fingerprint that aids in structural elucidation.

Typical Conditions: The choice of the GC column and temperature program is critical for achieving good separation. A non-polar or medium-polarity capillary column is often suitable for the analysis of aromatic aldehydes and benzoxazole derivatives.

ParameterDescriptionTypical Value/Choice for Aromatic Aldehyd Analysis
Column The tube containing the stationary phase.Capillary column (e.g., DB-1, DB-5, or equivalent)
Carrier Gas The inert gas that moves the sample through the column.Helium or Nitrogen
Injector Temperature The temperature at which the sample is vaporized.250 °C
Oven Temperature Program The temperature profile of the column during the analysis.Initial temp. ~50-100°C, ramped to ~250-300°C
Detector The device that measures the eluting components.Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. It is the method of choice for the accurate determination of the purity of this compound and for quantitative analysis.

Principle: HPLC employs a liquid mobile phase that is forced through a column packed with a stationary phase under high pressure. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for the analysis of organic compounds.

Application: HPLC with UV detection is a standard method for the purity assessment of benzoxazole derivatives. mdpi.comnih.gov The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. Chiral HPLC can be employed to separate enantiomers of chiral benzoxazole derivatives. nih.govresearchgate.net

Typical Conditions: For the analysis of this compound, a reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile. The detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

ParameterDescriptionTypical Value/Choice for Benzoxazole Derivative Analysis
Column The stationary phase packed into a column.Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase The solvent system pumped through the column.Acetonitrile/Water or Methanol/Water gradient or isocratic elution
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min
Detector The device used to detect the separated compounds.UV-Vis Detector (e.g., at 254 nm or λmax of the compound) nih.gov
Column Temperature The temperature of the column during separation.Ambient or controlled (e.g., 25-40 °C)

Computational and Theoretical Investigations of Benzoxazole Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzoxazole (B165842) derivatives. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and equilibrium geometry of a molecule.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net In the context of benzoxazole research, DFT is extensively applied to predict molecular structures, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

Researchers commonly employ hybrid functionals like B3LYP or PBE0 combined with Pople-style basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) or correlation-consistent basis sets (e.g., def2-TZVP) to model benzoxazole systems. researchgate.netnih.gov These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data from X-ray crystallography. esisresearch.orgresearchgate.net

Beyond structural prediction, DFT is used to analyze the electronic properties that govern the reactivity and intermolecular interactions of benzoxazole derivatives. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding charge transfer within the molecule. esisresearch.orgdergipark.org.tr The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to investigate charge delocalization and the stability arising from hyperconjugative interactions. researchgate.netesisresearch.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Benzoxazole Derivative (2-(p-nitrobenzyl)benzoxazole) using DFT (B3LYP/SDD) Data extracted from literature providing examples of typical computational results.

ParameterBondCalculated Value (Å)
Bond LengthC-O (in ring)1.37
C=N1.32
N-C (in ring)1.39
C-C (benzo)1.38 - 1.41

Note: This table is illustrative and compiled from typical values found in computational studies of substituted benzoxazoles like the one mentioned in reference esisresearch.org.

While DFT is prevalent, other ab initio methods like Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory are also employed, particularly when electron correlation effects are of specific interest. HF theory provides a foundational, mean-field approximation but neglects electron correlation. jocpr.com

MP2 theory, the simplest wave function-based method to include electron correlation, offers improved accuracy over HF for properties like interaction energies and reaction barriers. arxiv.org These methods, while more computationally demanding than DFT, are valuable for benchmarking DFT results and for systems where DFT may have limitations. For instance, MP2 is often superior for describing non-covalent interactions, such as π-stacking, which can be important in the crystal packing of benzoxazole derivatives. arxiv.org

Theoretical Study of Reaction Mechanisms and Transition States in Benzoxazole Formation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For the synthesis of the benzoxazole core, theoretical studies can map out the entire reaction pathway, identify intermediates, and characterize the transition states that connect them.

A common route to benzoxazoles is the condensation of a 2-aminophenol (B121084) with an aldehyde, followed by oxidative cyclization. nih.gov DFT calculations can model this process step-by-step. The proposed mechanism often involves the formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon to form a dihydro-benzoxazole intermediate. nih.gov The final step is the oxidation of this intermediate to the aromatic benzoxazole.

By calculating the potential energy surface, researchers can determine the activation energies for each step, identifying the rate-determining step of the reaction. nih.gov These studies can also explain the regioselectivity and stereoselectivity of a reaction and predict how catalysts, such as acids or transition metals, influence the reaction pathway. organic-chemistry.orgrsc.org For example, computational modeling has been used to understand the selectivity in the formation of benzoxazole-2-carboxylates, correctly predicting the preference for the observed product.

Prediction of Thermodynamic and Energetic Properties

The thermodynamic properties of benzoxazole derivatives are crucial for understanding their stability and behavior in different phases. Quantum chemical calculations can accurately predict key energetic properties. mdpi.com

Standard enthalpies of formation (ΔfH°), both in the gas phase and the solid state, can be calculated using high-accuracy methods like G3(MP2)//B3LYP. researchgate.net These computational results can be compared with experimental data obtained from techniques like combustion calorimetry. researchgate.netresearchgate.net

The enthalpy of sublimation (ΔsubH°), a measure of the energy required for a substance to transition from solid to gas, is another important parameter that can be derived from both computational models and experimental methods like Knudsen-effusion manometry. researchgate.netosti.gov These thermodynamic data are vital for process design and for understanding the intermolecular forces within the crystal lattice.

Table 2: Example of Calculated Thermodynamic Properties for Benzoxazole Data extracted from a technical report on the thermodynamic properties of benzoxazole. osti.gov

PropertyValue (kJ/mol)Method
Standard Enthalpy of Formation (gas, 298.15 K)19.4 ± 1.3Combustion Calorimetry
Standard Enthalpy of Vaporization (298.15 K)54.10 ± 0.22Ebulliometry

Molecular Dynamics Simulations and Conformational Analysis of Benzoxazole Systems

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment. mdpi.com

For flexible benzoxazole derivatives, conformational analysis is critical. By systematically rotating a molecule's rotatable bonds and calculating the energy of each conformation, a potential energy landscape can be generated. mdpi.com This helps identify the most stable low-energy conformers. MD simulations can then show how the molecule interconverts between these stable states. acs.org

MD simulations are also used to study the behavior of benzoxazole derivatives in solution, for instance, to assess their stability in water by analyzing radial distribution functions. researchgate.net This provides insight into solvation and how the solvent affects the molecule's conformation and dynamics. Such studies are particularly relevant for understanding how a molecule might interact in a biological environment. researchgate.netnih.gov

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting and interpreting various types of spectra for benzoxazole derivatives. This synergy between theory and experiment is crucial for structural elucidation.

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. researchgate.netesisresearch.org The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. esisresearch.org Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level. researchgate.netresearchgate.netresearchgate.net The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), are invaluable for assigning peaks in experimental NMR spectra.

Electronic absorption spectra (UV-Vis) are calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides information about the vertical excitation energies and oscillator strengths of electronic transitions, allowing for the interpretation of experimental UV-Vis spectra and understanding the nature of the electronic excitations, such as π→π* or n→π* transitions. esisresearch.orgresearchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzoxazole Derivative Data compiled from literature to show typical agreement between experimental and scaled theoretical values. esisresearch.org

Vibrational ModeExperimental (FT-IR)Calculated (Scaled)Assignment
C-H stretch (aromatic)30503055Aromatic C-H stretching
C=N stretch15181533C=N stretching in oxazole (B20620) ring
C-O-C stretch (asym)12681241Asymmetric C-O-C stretching
C-O-C stretch (sym)-1075Symmetric C-O-C stretching

Advanced Research Applications of Benzoxazole Derivatives Excluding Clinical Human Applications

Applications in Materials Science

Optoelectronic Materials Development (e.g., light-emitting devices, sensors)

There is no available research data to suggest that 3-methyl-2,1-benzoxazole-6-carbaldehyde has been investigated for its potential in optoelectronic materials. The development of organic light-emitting diodes (OLEDs) and sensors often relies on compounds with specific photophysical properties, and it appears this particular benzoxazole (B165842) derivative has not been a subject of such studies.

Catalysis and Ligand Chemistry

Utilization as Chiral Auxiliaries and Receptors for Racemic Resolution

No studies have been found that describe the use of this compound as a chiral auxiliary or as a receptor for the separation of racemic mixtures.

Role as Ligands for Transition Metal Catalysis

The potential of this compound to act as a ligand for transition metal catalysts has not been documented in the accessible scientific literature.

Development of Chemosensors and Molecular Probes

There is no evidence of research into the application of this compound in the design and development of chemosensors or molecular probes for the detection of specific analytes.

Applications in Agrochemical Research

The exploration of benzoxazole derivatives in agrochemical research has yielded promising candidates for managing a range of agricultural challenges, from fungal diseases to weed competition and insect pests. mdpi.comnih.govnih.gov

Benzoxazole derivatives have been the subject of extensive research for their potential to control plant pathogenic fungi. nih.gov Studies have shown that certain derivatives exhibit significant antifungal activities against a variety of phytopathogenic fungi. nih.govmdpi.com For instance, a series of 2-(aryloxymethyl) benzoxazole derivatives were synthesized and evaluated for their efficacy against eight different agricultural fungi. nih.gov

Notably, some of these compounds demonstrated more potent inhibition of Fusarium solani than the commercial fungicide hymexazol. nih.gov The structure-activity relationship (SAR) studies suggest that the introduction of specific substituent groups on the benzoxazole ring can significantly influence the antifungal potency. nih.gov For example, the presence of electron-withdrawing groups can enhance the fungicidal effects of these compounds. nih.gov

One study highlighted a benzoxazole derivative that recorded an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, a significantly better performance than the commercial agent carbendazim (B180503) (EC₅₀ = 47.0 mg/L). mdpi.comresearchgate.net Other derivatives have shown high inhibition rates against Botrytis cinerea, Rhizoctonia solani, and Mycosphaerella melonis. mdpi.commdpi.com Specifically, a derivative identified as compound 4ah achieved a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com

Fungicidal Activity of Selected Benzoxazole Derivatives

Compound Target Fungi Activity
Compound 13 Alternaria brassicae EC₅₀: 0.3 mg/L
Compounds 14 & 15 Botrytis cinerea >88% protective and treatment activities at 90 mg/L
Compound 20 Rhizoctonia solani 92% inhibition at 50 mg/L
Compound 20 Botrytis cinerea 97% inhibition at 50 mg/L
Compound 4ah Mycosphaerella melonis 76.4% inhibition rate
Compounds 5a, 5b, 5h, 5i, 5j Fusarium solani IC₅₀: 4.34–17.61 μg/mL

The benzoxazole core is also a feature in the design of new herbicides. mdpi.comnih.gov While direct research on this compound as a herbicide is not prominent, related structures such as benzoxazinones have been extensively studied for their phytotoxic properties. These compounds are known to act as potent inhibitors of plant growth.

Research into 4H-3,1-benzoxazin-4-one derivatives, which are structurally related to benzoxazoles, has shown that these compounds can exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. The mode of action for some of these derivatives is believed to be the inhibition of plant hormone receptors. For example, certain 2-phenoxy-4H-3,1-benzoxazin-4-ones have demonstrated excellent herbicidal effects on the root growth of rape, with some derivatives showing activity at subnanomolar concentrations.

Benzoxazole derivatives have emerged as a promising class of compounds in the search for new insecticides. mdpi.comresearchgate.net A notable example is Oxazosulfyl, which is the first benzoxazole insecticide to be developed and is primarily used for the control of rice pests. mdpi.com Although its precise mechanism of action is still under investigation, its effectiveness highlights the potential of the benzoxazole scaffold in insecticide development. mdpi.com

Structure-activity relationship studies have indicated that the introduction of strong electron-withdrawing groups, such as trifluoromethyl, can play a crucial role in the insecticidal activity of these compounds. mdpi.comresearchgate.net In one study, a benzothiazole (B30560) derivative, a class of compounds closely related to benzoxazoles, exhibited 100% insecticidal activity against Spodoptera exigua at a concentration of 1 mg/L. mdpi.comresearchgate.net Further research has shown that modifications at position-6 of the benzothiazole ring can significantly enhance insecticidal potency. mdpi.com While research into the insecticidal properties of benzoxazoles is less extensive than for their fungicidal properties, the existing findings suggest it is a promising area for future development. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-methyl-2,1-benzoxazole-6-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via formylation of 3-methyl-2(3H)-benzoxazolone using hexamethylenetetramine (HMTA) and polyphosphoric acid (PPA) as a catalyst. Key parameters include:

  • Reaction Temperature : 100–120°C for 6–8 hours.
  • Solvent System : Anhydrous conditions to prevent hydrolysis.
  • Workup : Neutralization with aqueous NaOH followed by extraction with dichloromethane.

Q. Optimization Strategies :

  • Varying HMTA stoichiometry (1.2–1.5 equiv.) to improve aldehyde yield.
  • Screening alternative acid catalysts (e.g., POCl₃) to reduce side-product formation.
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR :
    • ¹H NMR (CDCl₃): Aldehyde proton at δ 10.2–10.4 ppm; methyl group (C3) at δ 2.4–2.6 ppm.
    • ¹³C NMR : Aldehyde carbon at δ 190–192 ppm; benzoxazole ring carbons at δ 145–160 ppm.
  • X-Ray Crystallography :
    • Use SHELX-97 for structure refinement. Key parameters:
  • Space group: P2₁/c.
  • Bond lengths: C=O (1.21 Å), C6-CHO (1.45 Å).
    • ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (to prevent dermal/ocular exposure).
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates.
  • Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) and acidic waste separately.
  • First Aid : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer :

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).
    • Analyze electrophilicity index (ω = 5.8 eV) to assess reactivity toward nucleophiles.
  • Molecular Docking :
    • Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on aldehyde group’s role in hydrogen bonding .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity in electron density maps.
  • Refinement in SHELXL :
    • Apply restraints for disordered methyl groups (C3).
    • Use TWIN commands for handling pseudo-merohedral twinning.
  • Validation Tools :
    • Check R-factor convergence (target: R1 < 5%).
    • Employ PLATON to verify hydrogen bonding networks .

Q. What role does this compound play in synthesizing heterocyclic derivatives, and how can byproducts be minimized?

Methodological Answer :

  • Applications :
    • Precursor for Schiff bases (via aldehyde-amine condensation).
    • Intermediate in benzoxazole-fused polycyclic systems (e.g., anticancer agents).
  • Byproduct Mitigation :
    • Monitor reaction pH to prevent over-oxidation (maintain pH 6–7).
    • Use HPLC (C18 column, acetonitrile/water gradient) to detect and quantify impurities (e.g., 3-methyl-2(3H)-benzoxazolone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.